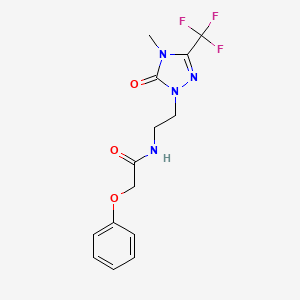![molecular formula C12H6F4S2 B2709063 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene CAS No. 876372-94-0](/img/structure/B2709063.png)
1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene: is an organic compound with the molecular formula C12H8F2S2 It is a member of the disulfide family, characterized by the presence of a disulfide bond (S-S) linking two phenyl rings substituted with fluorine atoms at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,4-difluorophenyl)disulfide typically involves the oxidative coupling of thiols. One common method is the reaction of 2,4-difluorothiophenol with an oxidizing agent such as hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base like sodium hydroxide (NaOH) . The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods: In an industrial setting, the production of bis(2,4-difluorophenyl)disulfide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same oxidative coupling of thiols but may utilize more efficient oxidizing agents and catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions:
Oxidation: 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene can undergo further oxidation to form sulfoxides or sulfones.
Reduction: It can be reduced back to the corresponding thiol using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Sulfoxides and sulfones: from oxidation
Thiols: from reduction
Substituted phenyl disulfides: from nucleophilic aromatic substitution
科学研究应用
Chemistry: 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene is used as a building block in organic synthesis
Biology: In biological research, bis(2,4-difluorophenyl)disulfide is used to study the role of disulfide bonds in protein folding and stability. It can also serve as a model compound for investigating the redox behavior of disulfides in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates.
Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.
作用机制
The mechanism of action of bis(2,4-difluorophenyl)disulfide involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in maintaining the structure and function of proteins. 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene can interact with thiol groups in proteins, leading to the formation of mixed disulfides and affecting protein function. The fluorine atoms on the phenyl rings can also influence the compound’s reactivity and interactions with biological targets.
相似化合物的比较
- Bis(4-fluorophenyl)disulfide
- Bis(2-fluorophenyl)disulfide
- Bis(3,5-difluorophenyl)disulfide
Comparison: 1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the phenyl rings. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to other fluorinated disulfides. For example, bis(4-fluorophenyl)disulfide may have different steric and electronic properties, leading to variations in its reactivity and applications.
属性
IUPAC Name |
1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKQABPXQJXKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)SSC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
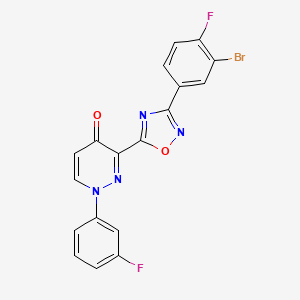
![2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2708981.png)
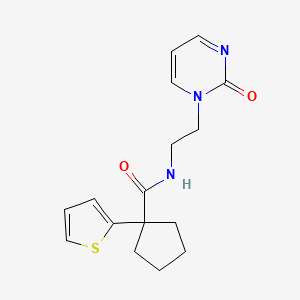
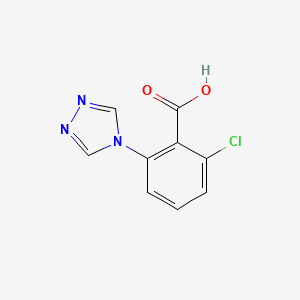

![2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole](/img/structure/B2708985.png)
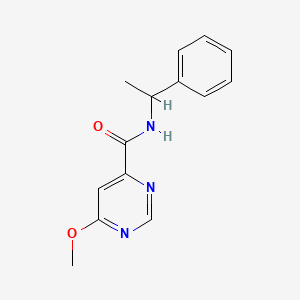
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide](/img/structure/B2708990.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2708991.png)
![1-(4-Chlorobenzenesulfonyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708992.png)
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)
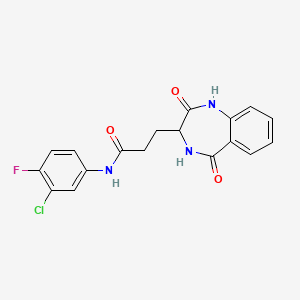
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2708999.png)
